rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol
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Overview
Description
rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol is an organic compound known for its chiral properties. This compound is often used in the synthesis of chiral drugs and other applications in organic chemistry due to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The reaction conditions often involve the use of dibenzylamine and appropriate catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
rel-(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol: Known for its chiral properties and applications in organic synthesis.
This compound: Another chiral compound with similar applications but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1R,2R,3S)-3-(dibenzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20+/m0/s1 |
InChI Key |
LCYFRMAJUZEBOV-XUVXKRRUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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